D-Fructose-13C4
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Overview
Description
D-Fructose-13C4 is a stable isotope-labeled compound of D-Fructose, a natural monosaccharide found in many plants. The labeling with carbon-13 isotopes makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Fructose-13C4 is synthesized by incorporating carbon-13 isotopes into the D-Fructose molecule. The process involves the use of carbon-13 labeled precursors in the synthesis pathway of D-Fructose. The reaction conditions typically require controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose as a starting material. The glucose undergoes enzymatic isomerization to produce this compound. The process is optimized to achieve high yields and purity, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
D-Fructose-13C4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various derivatives, such as D-Glucuronic acid.
Reduction: Reduction reactions can convert this compound into sugar alcohols like D-Sorbitol.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include D-Glucuronic acid, D-Sorbitol, and various substituted derivatives of this compound. These products are valuable for further research and industrial applications .
Scientific Research Applications
D-Fructose-13C4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Employed in studies of plant physiology and biochemistry to track the movement and transformation of sugars within plants.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of D-Fructose-13C4 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into the molecular targets and pathways involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-Fructose-13C4 include other isotope-labeled sugars such as:
- D-Glucose-13C6
- D-Galactose-13C6
- D-Mannose-13C6
- D-Ribose-13C5 .
Uniqueness
This compound is unique due to its specific labeling with carbon-13 isotopes at four positions within the molecule. This precise labeling allows for detailed studies of its metabolic pathways and interactions, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
184.13 g/mol |
IUPAC Name |
(3S,4R,5R)-2-(hydroxy(113C)methyl)(3,4,6-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,4+1,5+1 |
InChI Key |
LKDRXBCSQODPBY-ZLGYUBSNSA-N |
Isomeric SMILES |
[13CH2]1[C@H]([13C@H]([13C@@H](C(O1)([13CH2]O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.